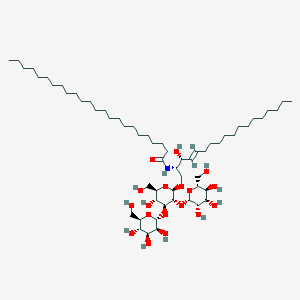
Tetris
Vue d'ensemble
Description
Tetris is a puzzle video game created in 1985 by Alexey Pajitnov, a Soviet software engineer . The game involves players completing lines by moving differently shaped pieces (tetrominoes), which descend onto the playing field . The completed lines disappear and grant the player points . The game ends when the uncleared lines reach the top of the playing field .
Synthesis Analysis
This compound has been used as a benchmark for research in artificial intelligence and machine learning . Various algorithmic developments have been made in this compound, including handcrafted controllers, genetic algorithms, and reinforcement learning .Physical And Chemical Properties Analysis
While this compound is a digital game and doesn’t have physical or chemical properties in the traditional sense, it does have properties in terms of game mechanics and player interaction. For example, the game’s speed increases as the player progresses, adding an additional challenge .Applications De Recherche Scientifique
Artificial Intelligence and Machine Learning
Tetris has been a significant benchmark in artificial intelligence (AI) and machine learning research. Studies have employed this compound to develop and test various AI algorithms, including genetic algorithms and reinforcement learning. For instance, Algorta and Simsek (2019) discuss the historical algorithmic developments in this compound and highlight its potential in areas such as feature discovery and sample-efficient reinforcement learning (Algorta & Simsek, 2019). Similarly, Armanto, Putra, and Pickerling (2022) applied Genetic Algorithms (GA) and the most valuable player (MVPA) algorithm for optimizing state-space training in AI playing this compound (Armanto, Putra, & Pickerling, 2022).
Robotics and Real-World AI Application
In robotics, this compound has been used to test the application of deep reinforcement learning (DRL) algorithms in real-world environments. Yan et al. (2022) integrated DRL algorithms in a this compound simulation environment and then deployed them in real-world this compound experiments using a robotic arm, demonstrating the algorithms' effectiveness in such settings (Yan et al., 2022).
Cognitive Skills and Psychology
This compound has also been used as a research tool to study complex cognitive skills. Mayer et al. (2014) explored how playing this compound affects cognitive skills like executive functions, reasoning, and memory (Mayer et al., 2014). Additionally, Bikic et al. (2017) examined the feasibility of this compound as an intervention in adolescents with attention-deficit/hyperactivity disorder (ADHD), finding significant intra-group changes in cognitive abilities (Bikic et al., 2017).
Therapeutic Applications
This compound has been proposed as a preventative intervention for reducing intrusive memories in post-traumatic stress disorder (PTSD). Butler et al. (2020) found that playing this compound, combined with therapy, led to increased hippocampal volume and reductions in PTSD symptoms (Butler et al., 2020). Additionally, Holmes et al. (2010) suggested that this compound could act as a 'cognitive vaccine' against flashback development after trauma exposure (Holmes et al., 2010).
Cognitive and Stress Management
Kappil and Sathiyaseelan (2015) explored this compound as an intervention for stress management in young adults, finding significant reductions in perceived stress levels post-intervention (Kappil & Sathiyaseelan, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(E)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClNO4S/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17/h7-10,16-18,27H,3-6,11-15H2,1-2H3/b26-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQUFUKTQHISJB-YYADALCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC(C)OC1=CC=C(C=C1)Cl)/C2=C(CC(CC2=O)C3CCCSC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139001-49-3 | |
| Record name | Profoxydim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Cyclohexen-1-one, 2-[1-[[2-(4-chlorophenoxy)propoxy]imino]butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)


![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)



